molecular formula C9H17N3 B13066753 4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13066753
M. Wt: 167.25 g/mol
InChI Key: LQTIVKLRTRAJNS-UHFFFAOYSA-N
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Description

4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 4 and a 2-methylbutyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.

    4-methyl-1H-pyrazol-3-amine: Lacks the 2-methylbutyl group, making it less hydrophobic.

    1-(2-methylbutyl)-1H-pyrazol-3-amine: Lacks the methyl group at position 4.

Uniqueness

4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is unique due to the presence of both a methyl group at position 4 and a 2-methylbutyl group at position 1. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-methyl-1-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-7(2)5-12-6-8(3)9(10)11-12/h6-7H,4-5H2,1-3H3,(H2,10,11)

InChI Key

LQTIVKLRTRAJNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=C(C(=N1)N)C

Origin of Product

United States

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